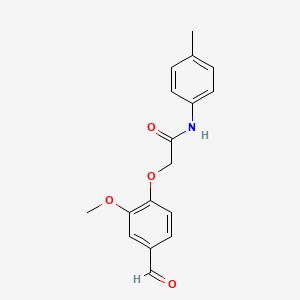

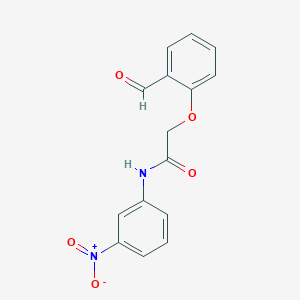

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups onto the core structure. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . This method could potentially be adapted for the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide by choosing appropriate starting materials and reagents to introduce the formyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, which revealed that the molecule crystallizes in a triclinic system . Density functional theory (DFT) calculations were also employed to predict the molecular geometry and vibrational frequencies, which were found to be in good agreement with the experimental data . These methods could be applied to determine the molecular structure of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies can provide insights into the chemical reactivity and sites of interaction for the molecule . The antioxidant properties of related compounds have been determined using assays like the DPPH free radical scavenging test, which could also be relevant for assessing the reactivity of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically characterized as part of the synthesis and evaluation process. For instance, the synthesized compounds in the study of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were evaluated for their hypoglycemic activity in an animal model, and their toxicity effects were checked through histopathological studies . These types of evaluations are crucial for understanding the potential applications and safety profile of a compound like 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

Anticonvulsant Properties

Recent investigations have highlighted the potential anticonvulsant properties of substituted N-benzyl 2-acetamidoacetamides, a category to which 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide belongs. These compounds have shown significant efficacy in protecting against maximal electroshock (MES)-induced seizures in animal models, pointing towards their relevance in epilepsy research and potential therapeutic applications. Notably, the presence of the 2-acetamido substituent, while not obligatory, has been found crucial for the anticonvulsant activity, suggesting a nuanced role of chemical structure in medicinal efficacy (Choi, Stables, & Kohn, 1996).

properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPDRBYCSQDYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186297 |

Source

|

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |

CAS RN |

31438-74-1 |

Source

|

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

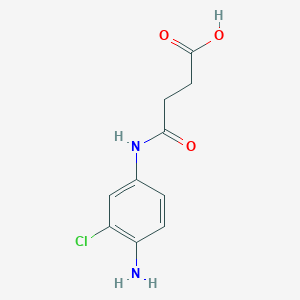

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)